molecular formula C12H16FNO2 B4486078 N-butyl-2-(4-fluorophenoxy)acetamide

N-butyl-2-(4-fluorophenoxy)acetamide

Cat. No.: B4486078
M. Wt: 225.26 g/mol
InChI Key: AYIVTIYJTINLID-UHFFFAOYSA-N
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Description

N-Butyl-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a butyl chain attached to the acetamide nitrogen and a 4-fluorophenoxy group at the α-carbon.

Properties

IUPAC Name

N-butyl-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-2-3-8-14-12(15)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIVTIYJTINLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-fluorophenol with butylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The general reaction scheme is as follows:

    Formation of Intermediate: 4-fluorophenol reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-fluorophenoxyacetyl chloride.

    Final Product Formation: The intermediate is then reacted with butylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-butyl-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring and acetamide backbone significantly influence melting points, solubility, and crystallinity.

Compound Name Substituents Melting Point (°C) Yield (%) Rf Value Source
N-Butyl-2-(4-fluorophenoxy)acetamide 4-Fluorophenoxy, butyl Not reported Target
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 4-Butyryl-2-fluorophenoxy, butyl 75 82 0.32
N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (15) 3-Chloro-4-hydroxyphenyl, butyl Not reported
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl, chloro Not reported
N-Butyl-2-(5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yloxy)acetamide (4a) Chromenone, hydroxy 180–183 63

Key Observations :

  • Electron-Withdrawing Groups : The butyryl group in compound 30 increases yield (82%) compared to simpler analogs, likely due to enhanced reactivity during synthesis .
  • Aromatic Systems: Compound 4a, with a chromenone ring, exhibits a significantly higher melting point (180–183°C) due to π-π stacking and hydrogen bonding .
  • Halogen Effects : The absence of direct data on the target compound’s melting point complicates comparisons, but fluorinated analogs (e.g., compound 30 ) show lower melting points (~75°C) than chlorinated derivatives (e.g., compound 15 ) .

Spectral Characterization

  • NMR Data : Compound 30 (from ) and chroman-4-one derivatives (e.g., 3al in ) show distinct ¹H-NMR shifts for alkyl chains (δ ~0.93 ppm for butyl) and aromatic protons (δ ~6.8–7.4 ppm), aiding structural confirmation.
  • Mass Spectrometry : High-resolution MS data for compound 30 ([M+H]⁺ = 308.4) aligns with calculated values (307.37 g/mol), ensuring purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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